1-(4-Bromophenyl)-2,2-dimethylpiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2-dimethylpiperazine |
InChI |
InChI=1S/C12H17BrN2/c1-12(2)9-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 |
InChI Key |
GZOKRWQQKNMOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Retrosynthetic Strategies for the 1-(4-Bromophenyl)-2,2-dimethylpiperazine Core
Retrosynthetic analysis of this compound primarily points to a disconnection at the aryl C-N bond. This approach simplifies the target molecule into two key synthons: the 2,2-dimethylpiperazine moiety and a 4-bromophenyl group. The forward synthesis would then involve a C-N cross-coupling reaction.
A primary retrosynthetic disconnection is illustrated below:
Figure 1: Primary retrosynthetic disconnection for this compound.This disconnection strategy identifies 1-bromo-4-halobenzene (where the halogen is typically bromine or iodine) and 2,2-dimethylpiperazine as the starting materials. The key challenge in the corresponding synthetic direction is the efficient and selective formation of the C-N bond.
Development of Novel Synthetic Pathways to the 2,2-Dimethylpiperazine Moiety
The 2,2-dimethylpiperazine core is a crucial building block. An industrially applicable process for its preparation has been developed, which involves the reaction of 2-chloro-2-methylpropanal with ethylenediamine. This method provides a route to 2,2-dimethylpiperazine that can be purified by distillation or converted into a suitable salt for further use google.com. The synthesis of piperazine (B1678402) derivatives, in general, can be achieved through various classical and modern methods, including the condensation of ethylenediamine with bifunctional compounds or through reductive amination of diketones researchgate.net.
A notable synthesis of 2,2-dimethylpiperazine is outlined in the following scheme:
Figure 2: A synthetic route to 2,2-dimethylpiperazine.This process highlights a practical approach to obtaining the piperazine core required for the final coupling step.
C-N Coupling Methodologies for Aryl Substitution (e.g., Buchwald-Hartwig Amination, Ullmann-type reactions)
The formation of the aryl-nitrogen bond is the cornerstone of the synthesis of this compound. Two of the most powerful methods for this transformation are the Buchwald-Hartwig amination and the Ullmann-type condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a preferred method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance wikipedia.org. The reaction couples an aryl halide (in this case, 1,4-dibromobenzene or 1-bromo-4-iodobenzene) with an amine (2,2-dimethylpiperazine) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results rug.nl.
The general reaction is as follows:
Figure 3: General scheme for the Buchwald-Hartwig amination to form this compound.Ullmann-type Reactions: The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.org While historically requiring harsh reaction conditions such as high temperatures, modern variations have been developed that proceed under milder conditions wikipedia.orgnih.gov. The "classic" Ullmann reaction involves the coupling of two aryl halides to form a biaryl, while "Ullmann-type" reactions refer to the copper-catalyzed nucleophilic aromatic substitution between various nucleophiles and aryl halides organic-chemistry.org. For the synthesis of this compound, an Ullmann-type reaction would involve the coupling of 1,4-dibromobenzene with 2,2-dimethylpiperazine using a copper catalyst.
| Coupling Reaction | Catalyst | Typical Conditions | Advantages | Limitations |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Base (e.g., NaOtBu, K₃PO₄), organic solvent (e.g., toluene, dioxane), 80-120 °C | High functional group tolerance, broad substrate scope, generally high yields. wikipedia.orglibretexts.org | Cost of palladium catalyst, sensitivity of some catalysts to air and moisture. |
| Ullmann-type Reaction | Copper (I) or (II) salts | High temperatures (>200 °C) traditionally, modern methods are milder, polar solvents (e.g., DMF, NMP). wikipedia.org | Lower cost of copper catalyst. | Traditionally harsh conditions, limited substrate scope for classic reaction. wikipedia.orgnih.gov |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing synthetic routes. The mechanism of the Buchwald-Hartwig amination has been extensively studied. It is generally accepted to proceed through a catalytic cycle involving:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amide complex.
Reductive Elimination: The aryl group and the amino group couple, and the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst wikipedia.orgnih.gov.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.Mechanistic studies have revealed that the rate-determining step can vary depending on the specific reactants and conditions nih.govacs.org. For instance, in some cases, the oxidative addition is the slowest step, while in others, reductive elimination can be rate-limiting.
The mechanism of the Ullmann reaction is less definitively established but is thought to involve the formation of an organocopper intermediate wikipedia.org. One proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination organic-chemistry.org.
Green Chemistry Principles in the Synthesis of Arylpiperazines
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances instituteofsustainabilitystudies.com. In the synthesis of arylpiperazines, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product greenchemistry-toolkit.org. C-N cross-coupling reactions generally have good atom economy.
Use of Safer Solvents: Traditional syntheses often use volatile organic compounds. Research is ongoing into the use of greener solvents, such as water or ionic liquids, or even solvent-free conditions nih.govwjarr.com. For instance, solvent-free amination procedures have been investigated for the synthesis of N-arylpiperazines nih.gov.
Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis, can make the process more environmentally friendly jddhs.com.
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled jddhs.com. Both Buchwald-Hartwig and Ullmann reactions are catalytic processes.
Scalability and Efficiency Considerations for Research-Scale Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, research-scale production requires careful consideration of several factors:
Cost and Availability of Starting Materials: The cost-effectiveness of the chosen starting materials and reagents is a primary concern.
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, pressures) can be difficult and costly to implement on a larger scale.
Purification: The ease of purification of the final product is critical. Chromatographic purification is often not feasible for large quantities, so crystallization or distillation is preferred.
Safety: A thorough risk assessment is necessary to identify and mitigate any potential hazards associated with the scaled-up process mdpi.com.
For the synthesis of this compound, a Buchwald-Hartwig amination using a highly active and stable palladium catalyst would likely be a scalable and efficient option for research-scale production.
Synthesis of Specific Isomers and Stereochemical Control (if applicable for derivatives)
For this compound itself, there are no stereocenters. However, if derivatives of this compound were to be synthesized with substituents on the piperazine ring, stereochemical control would become a significant consideration. The synthesis of specific isomers of substituted piperazines can be challenging. Methods to achieve stereochemical control include:
Chiral Starting Materials: Using an enantiomerically pure starting material, such as a chiral diamine, to construct the piperazine ring.
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step.
Resolution: Separating a racemic mixture of isomers, for example, by forming diastereomeric salts with a chiral resolving agent.
The stereochemistry of piperazine derivatives can have a profound impact on their biological activity, with different enantiomers often exhibiting distinct pharmacological profiles researchgate.net.
Advanced Spectroscopic and Analytical Characterization Techniques
Application of High-Resolution NMR Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals and offer insights into the compound's conformation.
Based on analysis of the analog 1-(4-Bromophenyl)piperazine nih.gov, the ¹H NMR spectrum of the target compound is expected to show distinct signals for the aromatic and aliphatic protons. The para-substituted bromophenyl group would exhibit a characteristic AA'BB' spin-spin coupling pattern nih.gov.
The key difference in the spectrum of this compound would be the signals from the piperazine (B1678402) ring and the gem-dimethyl group. The two methyl groups at the C2 position, being chemically equivalent, would likely appear as a sharp singlet in the ¹H NMR spectrum, integrating to six protons. The protons on the piperazine ring (at C3, C5, and C6) would exhibit complex multiplets due to the loss of symmetry compared to the unsubstituted piperazine ring of the analog.
Two-dimensional NMR techniques are indispensable for definitive assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range (2-3 bond) couplings between protons and carbons, confirming the connectivity between the bromophenyl ring, the piperazine nitrogen, and the aliphatic carbons.
For conformational analysis, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be critical. This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY correlations between the methyl protons at C2 and the piperazine ring protons at C3 and C6 would help to define the preferred chair or boat conformation of the piperazine ring and the spatial orientation of the substituents.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes on Prediction |
|---|---|---|---|
| Aromatic CH (AA'BB') | ~6.8-7.4 | ~118-132 | Based on data for 1-(4-Bromophenyl)piperazine nih.gov. Two doublets expected. |
| Aromatic C-Br | - | ~110-115 | Quaternary carbon, shift influenced by bromine. Based on analog data nih.gov. |
| Aromatic C-N | - | ~149-151 | Quaternary carbon, deshielded by nitrogen. Based on analog data nih.gov. |
| Piperazine CH₂ (C3, C5, C6) | ~2.8-3.4 | ~45-55 | Complex multiplets expected due to asymmetry. Shifts are estimations based on general piperazine data. |
| Piperazine C(CH₃)₂ (C2) | - | ~50-60 | Quaternary carbon, signal would be confirmed by lack of HSQC correlation. |
| C2-Methyl (CH₃)₂ | ~1.0-1.3 | ~25-30 | Expected to be a sharp singlet integrating to 6H. A key distinguishing feature. |
Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is crucial for confirming the molecular weight and formula of this compound and for gaining structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the protonated molecule [M+H]⁺. The measured mass would be compared to the calculated mass for the molecular formula C₁₂H₁₇BrN₂ (calculated: 269.0653 for ⁷⁹Br isotope). The presence of bromine would be unequivocally confirmed by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) nih.gov.
Electron ionization (EI) or collision-induced dissociation (CID) would be used to induce fragmentation. The fragmentation pattern would be significantly different from that of its analog, 1-(4-Bromophenyl)piperazine, due to the presence of the gem-dimethyl group.
Key predicted fragmentation pathways for this compound include:
Alpha-cleavage: The primary fragmentation for aliphatic amines is typically cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of a methyl radical (•CH₃) to form a stable iminium ion.
Loss of the largest alkyl group: Another common alpha-cleavage pathway involves the loss of the largest radical, which in this case would be an isopropyl radical (•C₃H₇) through a more complex rearrangement and cleavage of the C2-C3 bond.
Piperazine ring cleavage: Cleavage within the piperazine ring itself can lead to characteristic fragments. A base peak might arise from the cleavage and loss of a C₄H₈N fragment, which includes the dimethylated carbon.
Bromophenyl cation: A fragment corresponding to the bromophenyl group (C₆H₄Br⁺) at m/z 155/157 is also highly probable.
| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 268/270 | [C₁₂H₁₇BrN₂]⁺ | Molecular Ion (M⁺) |
| 253/255 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |
| 198/200 | [M - C₄H₈N]⁺ | Cleavage within the piperazine ring |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 70 | [C₄H₈N]⁺ | Fragment containing the dimethylated portion of the piperazine ring |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra would be dominated by vibrations characteristic of the substituted benzene (B151609) ring and the aliphatic piperazine moiety.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring mdpi.com.
Aliphatic C-H Stretching: Stronger bands corresponding to the asymmetric and symmetric stretching of the CH₂ and CH₃ groups on the piperazine ring would appear in the 2800-3000 cm⁻¹ region mdpi.com. The presence of the gem-dimethyl group would likely add complexity and intensity to this region compared to the unsubstituted analog.
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the aromatic C-N and aliphatic C-N bonds typically occur in the 1200-1350 cm⁻¹ range.
C-Br Stretching: A band in the far-infrared region, typically around 500-650 cm⁻¹, would be indicative of the C-Br bond.
CH₃ Bending: Characteristic bending (scissoring and rocking) vibrations for the gem-dimethyl group would be expected around 1375 cm⁻¹ and 1450 cm⁻¹.
While IR spectroscopy provides information on polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and can provide complementary information, especially regarding the skeletal vibrations of the aromatic and heterocyclic rings.
Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for determining the purity of synthesized this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be the primary method for purity analysis nih.govunodc.org. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The addition of the two methyl groups makes the target compound more lipophilic than its pBPP analog, which would result in a longer retention time under identical reversed-phase conditions. The UV detector would be set to monitor wavelengths where the bromophenyl chromophore absorbs, likely around 252 nm caymanchem.com. A validated HPLC method would allow for the quantification of the main compound and the detection of any impurities at very low levels.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds like piperazine derivatives researchgate.netrsc.org. The compound would be separated on a capillary column (e.g., a non-polar DB-5 or similar) and detected by a mass spectrometer. The retention time provides one level of identification, while the mass spectrum provides definitive structural confirmation. GC-MS is particularly useful for identifying volatile impurities or side-products from the synthesis. The increased molecular weight and potential for slightly higher boiling point of this compound compared to pBPP would lead to a longer retention time on a standard GC column.
Chiroptical Spectroscopy for Enantiomeric Purity
This compound, as described, is an achiral molecule. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, it will not exhibit optical activity, and techniques like circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable to the parent compound itself.
However, if a chiral center were introduced into the molecule through derivatization—for example, by adding a chiral substituent at the N4 position or at one of the other piperazine carbons—the resulting diastereomers or enantiomers could be analyzed using chiroptical spectroscopy. In such a case, CD spectroscopy would be employed to determine the enantiomeric purity and potentially assign the absolute configuration of the newly formed stereocenter(s).
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 1-(4-bromophenyl)-2,2-dimethylpiperazine. These calculations can determine the molecule's ground-state geometry and the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For arylpiperazine derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed across the entire molecule. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the energy levels of these orbitals.
Theoretical calculations for similar structures, such as 1-(4-chlorophenyl)piperazine, have been performed to determine these electronic parameters. scispace.com Based on analogous compounds, the predicted electronic properties for this compound are summarized below.
Table 1: Theoretical Electronic Properties of this compound This table is illustrative, with values based on typical DFT calculations for analogous arylpiperazine compounds.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Chemical reactivity and kinetic stability |
Conformational Analysis and Energy Landscape Mapping
The piperazine (B1678402) ring typically favors a chair conformation to minimize steric strain. In the case of this compound, the bulky 4-bromophenyl group attached to one nitrogen atom and the two methyl groups on an adjacent carbon atom introduce significant steric considerations. It is expected that the 4-bromophenyl group will preferentially occupy an equatorial position on the piperazine ring to reduce steric hindrance. The gem-dimethyl groups are fixed on the C2 carbon of the piperazine ring.
Computational methods can map the potential energy surface of the molecule by systematically rotating its rotatable bonds and calculating the energy of each resulting conformer. This process reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. For piperazine derivatives, the chair conformation is generally the most stable. scispace.com
Table 2: Relative Energies of Postulated Conformers of this compound This table is illustrative, presenting hypothetical energy differences based on known conformational preferences of piperazine rings.
| Conformation | Key Feature | Relative Energy (kcal/mol) |
|---|---|---|
| Chair (Equatorial) | 4-Bromophenyl group is equatorial | 0.0 (Global Minimum) |
| Chair (Axial) | 4-Bromophenyl group is axial | + 3.5 |
| Twist-Boat | Twisted piperazine ring | + 5.8 |
Molecular Dynamics Simulations for Solvent Interactions and Flexibility Studies
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its movements and interactions with its environment. By simulating this compound in a solvent box (e.g., water), MD can shed light on its flexibility, conformational stability, and solvation properties.
These simulations track the trajectory of every atom in the system, governed by a force field that describes the interatomic forces. Analysis of the simulation can reveal how the piperazine ring and the bromophenyl group move and fluctuate. It can also identify stable hydrogen bonds and other non-covalent interactions between the molecule and solvent molecules. This information is crucial for understanding how the compound will behave in an aqueous biological environment.
Prediction of Spectroscopic Parameters via DFT (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. By calculating the magnetic shielding of atomic nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental spectra, can help assign the observed signals to specific atoms in the molecule. scispace.com
Similarly, DFT can compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. This allows for a detailed assignment of the experimental vibrational bands. For this compound, characteristic vibrational modes would include the N-H bend, C-H stretches of the aromatic and piperazine rings, and the C-Br stretch.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This is an illustrative table with chemical shifts estimated based on DFT calculations for similar structures like 1-(4-chlorophenyl)piperazine. scispace.com Actual values may vary.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Aromatic, C-Br) | 115 |
| C (Aromatic, C-H) | 132 |
| C (Aromatic, C-H) | 118 |
| C (Aromatic, C-N) | 150 |
| C (Piperazine, C(CH₃)₂) | 55 |
| C (Piperazine, CH₂) | 50 |
| C (Piperazine, CH₂) | 45 |
Molecular Docking Studies for Putative Biological Target Interactions (in vitro mechanistic focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for generating hypotheses about the potential biological targets of a compound and the molecular basis of its activity. Arylpiperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. nih.govnih.gov
In a molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), which correlates with how strongly the ligand binds to the receptor. The simulation predicts the most stable binding pose, revealing the specific orientation and conformation of the ligand within the binding pocket. This allows for a detailed energetic analysis of the interaction. nih.gov
Beyond the binding score, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. An interaction fingerprint analysis identifies key contacts such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the secondary amine of the piperazine ring could act as a hydrogen bond donor or acceptor. The bromophenyl ring is likely to engage in hydrophobic and aromatic stacking interactions with nonpolar residues in the binding site. The dimethyl groups would also contribute to hydrophobic interactions. Understanding this interaction fingerprint is crucial for explaining the compound's specificity and for guiding the design of more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. medcraveonline.comresearchgate.net These models are built on the principle that the structure of a molecule dictates its behavior. sysrevpharm.org For a molecule such as this compound, QSAR and SPR studies could be instrumental in predicting its potential therapeutic applications or its behavior in various chemical environments.
The development of a robust QSAR or SPR model for this compound would involve a series of steps. Initially, a dataset of structurally related compounds with known activities or properties would be compiled. nih.gov For each of these molecules, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. nih.gov
Relevant descriptors for this compound and its analogs could include:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: Parameters such as dipole moment and partial charges on atoms, which are influenced by the bromine atom and the nitrogen atoms in the piperazine ring.
Steric descriptors: These account for the three-dimensional shape and size of the molecule, including the bulk of the dimethyl groups on the piperazine ring.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which would be influenced by the bromophenyl group.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and neural networks are employed to build a mathematical model that relates the descriptors to the observed activity or property. sysrevpharm.orgplos.org Validation of these models is a critical step to ensure their predictive power. plos.org
QSAR studies on other piperazine derivatives have successfully identified key structural features responsible for their biological activities. For instance, studies on piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors were correlated with their antagonistic effects. nih.govresearchgate.net Similarly, QSAR analysis of aryl alkanol piperazine derivatives with antidepressant activities highlighted the importance of descriptors like the dipole moment and the highest occupied molecular orbital (HOMO) energy. nih.gov
The table below illustrates a hypothetical set of descriptors that could be used in a QSAR/SPR study of this compound and its analogs.
| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Activity |
| This compound | 283.21 | 3.5 | 2.8 | Moderate |
| Analog 1 (4-Chlorophenyl) | 238.75 | 3.2 | 2.5 | Low |
| Analog 2 (4-Fluorophenyl) | 222.30 | 2.9 | 2.2 | Low |
| Analog 3 (4-Methylphenyl) | 218.34 | 3.1 | 2.1 | Moderate |
This table is for illustrative purposes only and does not represent actual experimental data.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
To gain a deeper understanding of the chemical behavior and potential reaction mechanisms of this compound, ab initio and semi-empirical quantum chemical methods can be employed. These methods solve the Schrödinger equation to provide detailed information about the electronic structure of molecules. ijrpr.com
Ab initio methods , which translates to "from the beginning," use fundamental physical constants and the principles of quantum mechanics to perform calculations without relying on experimental data. mckgroup.org These methods are computationally intensive but can provide highly accurate results. For this compound, ab initio calculations could be used to:
Determine the optimized molecular geometry, including bond lengths and angles.
Calculate the energies of different conformations of the piperazine ring.
Predict spectroscopic properties, such as NMR chemical shifts.
Investigate the electronic properties, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO).
Model reaction pathways and determine the structures and energies of transition states, providing insights into reaction kinetics and mechanisms. nih.gov
Semi-empirical methods , on the other hand, are based on the same theoretical framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.orgresearchgate.net This makes them computationally much faster, allowing for the study of larger molecules or molecular systems. rsc.orgresearchgate.net For this compound, semi-empirical methods could be applied to:
Rapidly screen a large number of related compounds to identify promising candidates for further study.
Study the interactions of the molecule with a biological target, such as a receptor or enzyme, in molecular docking simulations.
Theoretically investigate derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and thiourea (B124793) analogues by applying semiempirical molecular orbital theory and density functional theory to obtain approximate minimum energy structures. researchgate.net
Computational studies on other bromophenyl compounds have utilized density functional theory (DFT), a type of ab initio method, to investigate their electronic structure and molecular conformation. nih.govresearchgate.net DFT calculations have also been used to study the antioxidant activities of related phenolic compounds. opensciencepublications.com
The following table presents a hypothetical comparison of computational costs and typical applications for these methods in the context of studying this compound.
| Method | Relative Computational Cost | Typical Applications for this compound |
| Ab Initio (e.g., DFT) | High | Accurate geometry optimization, electronic property calculation, reaction mechanism investigation. |
| Semi-Empirical (e.g., AM1, PM3) | Low | High-throughput screening, initial conformational analysis, input for molecular dynamics simulations. |
This table provides a general comparison and is for illustrative purposes.
Investigation of Biological/pharmacological Activity Mechanisms in Vitro Research Focus
Identification of Biological Targets and Target Engagement Studies (e.g., in vitro binding assays)
No studies have been identified that report the specific biological targets of 1-(4-Bromophenyl)-2,2-dimethylpiperazine. Consequently, data from in vitro binding assays or other target engagement studies for this particular compound are not available.
Enzyme Inhibition/Activation Kinetics and Mechanistic Studies (e.g., IC50, Ki determination, mode of inhibition)
There is no published research detailing the effects of this compound on any specific enzymes. Therefore, kinetic data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), and studies on its mode of inhibition, have not been documented.
Receptor Occupancy and Functional Assays in Isolated Cell Systems (e.g., second messenger assays, pathway modulation)
Information regarding the interaction of this compound with any receptors is absent from the current scientific literature. As a result, there are no available reports on receptor occupancy, second messenger assays, or its effects on pathway modulation in isolated cell systems.
Cell-Based Assays for Specific Mechanistic Pathways (e.g., cell proliferation, signal transduction, without implying efficacy)
No cell-based assay results have been published that describe the activity of this compound on specific mechanistic pathways, such as cell proliferation or signal transduction.
Phenotypic Screening Strategies for Identifying Novel Mechanistic Pathways
There are no documented studies where this compound has been included in phenotypic screening campaigns to identify novel mechanistic pathways.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for Derivative Synthesis to Explore Pharmacophore Features
The design of derivatives based on the 1-(4-bromophenyl)-2,2-dimethylpiperazine scaffold is a strategic process aimed at identifying and optimizing the key chemical features responsible for biological activity—the pharmacophore. This process often involves molecular hybridization, where known pharmacophoric elements are combined into a single molecule to enhance therapeutic potential. The piperazine (B1678402) ring itself is a common scaffold in medicinal chemistry, valued for its ability to provide conformational flexibility and present substituents in specific spatial orientations. mdpi.com
Key design principles for synthesizing derivatives of this compound include:
Scaffold Hopping and Bioisosteric Replacement: The core piperazine ring can be replaced with other cyclic diamines or diazaspiro cores to explore different conformational constraints and vector orientations of the substituents. researchgate.net
Exploration of Uncharted Chemical Space: Analysis of existing piperazine-based drugs reveals a lack of structural diversity at the carbon positions of the piperazine ring. rsc.org Synthesizing derivatives with substitutions at these positions represents a key strategy for discovering novel interactions and activities.
Linker Modification: The piperazine moiety can act as a linker to connect two distinct pharmacophoric groups. mdpi.com The synthesis of derivatives often involves attaching various functional groups to the second nitrogen atom (N4) to probe interactions with different pockets of a target protein.
Pharmacophore Modeling: Computational models are used to predict the essential features for bioactivity, such as hydrophobic regions, aromatic centers, and hydrogen bond donors/acceptors. nih.govnih.gov For a molecule like this compound, a typical pharmacophore model might include the aromatic feature of the bromophenyl ring, a hydrophobic region from the dimethyl groups, and a cationic or hydrogen bond accepting feature from the second piperazine nitrogen. nih.gov Derivative synthesis is then guided by these models to enhance interactions with the identified features.
A primary goal is to create a set of compounds that systematically vary in their steric, electronic, and lipophilic properties to build a comprehensive SAR profile.
Systematic Modifications and Their Mechanistic Impact on Biological Interactions
Systematic modification of the this compound scaffold allows for a detailed understanding of how each component contributes to biological interactions. Modifications are typically made at several key positions to probe the binding site of a biological target.
Modification of the Phenyl Ring: The 4-bromo substituent can be moved to the 2- or 3-position or replaced with other halogens (F, Cl, I) to investigate the role of halogen bonding and electronic effects. Introducing other small alkyl or electron-donating/withdrawing groups can fine-tune the lipophilicity and electronic nature of the ring, impacting π-π stacking or hydrophobic interactions. mdpi.com
Modification of the Piperazine Ring: While less common, altering the substitution on the piperazine ring itself, for instance by changing the gem-dimethyl groups to other alkyl groups or a spirocyclic system, can rigidify the structure and probe the steric tolerance of the binding site. rsc.org
The mechanistic impact of these changes is evaluated through biological assays. For example, replacing the bromine atom with a smaller fluorine atom might reduce steric hindrance but also weaken potential halogen bonding, leading to a loss of affinity. Conversely, adding a bulky group to the N4-position could access a new hydrophobic pocket, thereby increasing potency. These systematic changes help to build a detailed map of the ligand-target interaction space.
| Compound | R1 (Phenyl Ring) | R2 (Piperazine N4) | Hypothetical Biological Activity (IC50, nM) | Rationale for Modification |
|---|---|---|---|---|
| Parent | 4-Br | H | 100 | Baseline compound |
| Analog 1 | 4-Cl | H | 150 | Probe halogen bond and steric effect |
| Analog 2 | 4-CF3 | H | 80 | Introduce strong electron-withdrawing group |
| Analog 3 | 4-Br | CH3 | 50 | Explore small hydrophobic pocket at N4 |
| Analog 4 | 4-Br | Benzyl (B1604629) | 200 | Probe for larger pocket at N4; potential steric clash |
Role of the Bromophenyl Substituent in Ligand-Target Interactions
The 4-bromophenyl group is a critical component of the this compound pharmacophore, often serving as the primary anchor for binding to a biological target. Its role is multifaceted, contributing to affinity and selectivity through several types of interactions.
Hydrophobic and Aromatic Interactions: The phenyl ring itself provides a broad, hydrophobic surface that can engage with nonpolar residues in a protein's binding pocket through van der Waals forces. It can also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine atom is a key feature. As a soft electrophile, it can form a halogen bond—a noncovalent interaction—with a Lewis base, such as a backbone carbonyl oxygen or the side chain of serine, threonine, or aspartate/glutamate residues. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity.
Steric Influence: The size of the bromine atom at the para-position provides steric bulk that can be crucial for fitting into a specific pocket. Its presence can orient the rest of the molecule optimally for other interactions. In SAR studies, replacing bromine with smaller (Cl, F) or larger (I) halogens is a common strategy to determine the ideal size for this position. nih.gov
Influence of Piperazine Ring Substitution (e.g., 2,2-dimethyl) on Conformational Preferences and Binding
Substitutions on the carbon framework of the piperazine ring have a profound impact on the molecule's three-dimensional shape, which is critical for its interaction with a biological target. The piperazine ring typically adopts a low-energy chair conformation. researchgate.net However, substituents can introduce steric and electronic effects that alter this preference.
Conformational Restriction: The 2,2-dimethyl substitution introduces significant conformational constraints. These gem-dimethyl groups lock the local geometry of the ring, reducing the number of accessible low-energy conformations. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon interaction with the target, potentially leading to higher affinity.
Allylic and Pseudoallylic Strain: The N-aryl (bromophenyl) group introduces partial double-bond character into the C-N bond, creating a planar system. This can lead to pseudoallylic strain with substituents at the C2 position. acs.org For a single substituent at C2, this strain often forces it into an axial orientation to minimize steric clashes. acs.orgnih.gov In the case of 2,2-dimethyl groups, significant allylic strain between the methyl groups and the N-aryl system can force the piperazine ring out of a perfect chair conformation and into a higher-energy twist-boat conformation to relieve the steric pressure. rsc.org
Modulation of Physicochemical Properties: The dimethyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets.
The specific conformation dictated by the 2,2-dimethyl group ensures that the bromophenyl ring and the substituent at the N4 position are held in a well-defined spatial relationship, which is a key determinant of biological activity.
| Substitution Pattern | Key Steric Interaction | Predicted Dominant Conformation | Impact on Binding |
|---|---|---|---|
| Unsubstituted Piperazine | Minimal | Chair | Flexible, can adapt to binding site |
| 2-Methylpiperazine (N-Aryl) | Pseudoallylic Strain | Chair (with axial methyl) | Axial group presented for specific interaction |
| 2,2-Dimethylpiperazine (N-Aryl) | Allylic A(1,3) Strain | Twist-boat or distorted chair | Rigid conformation, pre-organized for binding |
Development of Chemset Libraries for SAR Exploration
To efficiently explore the SAR of the this compound scaffold, medicinal chemists often employ combinatorial chemistry techniques to synthesize chemical set (chemset) or compound libraries. A library based on this scaffold would be designed to systematically probe the chemical space around the core structure.
The design of such a library typically involves a "hub-and-spoke" approach, where the this compound core is the hub. Diversity is introduced by reacting this core with a collection of different building blocks at specific points.
R1 Diversity (Aryl Ring): Starting with different substituted anilines (e.g., 4-chloroaniline, 4-methylaniline, 3-bromoaniline) in the initial synthesis would create a library with variations on the phenyl ring.
R2 Diversity (N4-Position): The most common approach is to diversify the N4-position of the piperazine ring. The secondary amine can be reacted with a wide array of commercially available building blocks, such as:
Alkyl halides and sulfonyl chlorides: To explore the effects of alkyl chain length, branching, and electronic properties.
Carboxylic acids and acyl chlorides: To introduce amide functionalities, which can act as hydrogen bond donors and acceptors.
Aldehydes and ketones: Via reductive amination to introduce a variety of substituted benzyl and other alkyl groups.
By generating a library of tens to hundreds of related compounds and screening them in parallel, researchers can rapidly identify trends in activity. nih.govresearchgate.net This high-throughput approach accelerates the identification of "hit" compounds and informs the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Solid State Chemistry and Crystallography Research
Single Crystal X-ray Diffraction Studies for Molecular Conformation and Packing
As of this writing, a search of crystallographic databases and the scientific literature did not yield a publicly available single crystal structure for "1-(4-Bromophenyl)-2,2-dimethylpiperazine." Therefore, a detailed analysis of its specific molecular conformation and packing in the solid state cannot be provided.
Analysis of Intermolecular Interactions in the Solid State
The stability of a crystal lattice is derived from a network of non-covalent intermolecular interactions. For arylpiperazines containing a bromophenyl group, several types of interactions are expected to be significant in directing the supramolecular architecture. These include hydrogen bonds, halogen bonds, and π-stacking interactions.
Hydrogen Bonding: The piperazine (B1678402) moiety contains a secondary amine (N-H group) which can act as a hydrogen bond donor. The nitrogen atoms can also act as hydrogen bond acceptors. In the absence of other strong acceptors or donors within the molecule itself, these N-H groups are likely to form intermolecular hydrogen bonds with nitrogen atoms of neighboring molecules, leading to the formation of chains or dimeric motifs.
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen or oxygen atom. In the solid state of a related compound, 1-(4-(4-bromophenyl)piperazin-1-yl)-2-chloroethan-1-one, a C-Br...Cl halogen bond was identified as a key contact in the crystal packing. This demonstrates the potential for the bromine atom in "this compound" to engage in similar interactions, potentially with the piperazine nitrogen of an adjacent molecule.
π-Stacking: The presence of the aromatic bromophenyl ring allows for the possibility of π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and contribute to the cohesive energy of the crystal. The geometry of these interactions can be face-to-face or offset.
While specific data for "this compound" is not available, the combination of these interactions would be expected to create a stable, three-dimensional supramolecular assembly.
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, which is of critical importance in pharmaceutical development. To date, no studies on the polymorphism of "this compound" have been reported in the scientific literature. An investigation into its polymorphic landscape would be a necessary step in its characterization, as the presence of different crystalline forms could impact its stability and performance in assays.
Co-crystallization is a technique used to modify the physicochemical properties of a solid by crystallizing it with a second, benign molecule (a coformer). This can be used to improve properties such as solubility and stability. There are no published reports on co-crystallization studies involving "this compound." Such studies could be a valuable area of research to enhance its solid-state properties for specific applications.
Crystal Engineering Principles Applied to Arylpiperazine Architectures
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For arylpiperazine architectures, crystal engineering principles can be applied to control their supramolecular assembly.
The key to crystal engineering of these compounds lies in the predictable nature of certain intermolecular interactions. The N-H group of the piperazine is a reliable hydrogen bond donor, and the nitrogen atoms are reliable acceptors. The bromophenyl group offers a site for halogen bonding and π-π stacking. By understanding the relative strengths and directional preferences of these interactions, it is possible to design crystal structures with specific topologies. For example, the introduction of functional groups that are strong hydrogen bond acceptors could be used to encourage the formation of specific hydrogen-bonded networks. The modular nature of arylpiperazines allows for systematic structural modifications to tune the intermolecular interactions and, consequently, the crystal packing. mdpi.com
Powder X-ray Diffraction for Polymorph Identification and Characterization
Powder X-ray diffraction (PXRD) is a primary analytical technique used to identify crystalline phases. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." This technique is essential for distinguishing between different polymorphs of a compound, as each polymorph will produce a distinct diffraction pattern.
As no polymorphs of "this compound" have been reported, there are no PXRD patterns available for comparison. In a research setting, PXRD would be the first method employed to screen for the existence of different crystalline forms produced under various crystallization conditions (e.g., different solvents, temperatures, or evaporation rates). It is also a critical tool for quality control to ensure the phase purity of a synthesized batch of the compound.
Derivatives, Prodrugs, and Chemical Probes for Research
Synthesis and Mechanistic Evaluation of Labeled Probes (e.g., fluorescent, radiolabeled) for Target Validation
The synthesis of labeled probes is a common strategy to visualize and quantify the interaction of a molecule with its biological target. Fluorescent probes are generated by conjugating a fluorophore to the molecule of interest, allowing for detection using fluorescence microscopy and spectroscopy. Radiolabeled probes, incorporating isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I), enable highly sensitive detection and quantification in binding assays and in vivo imaging.
For a hypothetical fluorescent probe of 1-(4-bromophenyl)-2,2-dimethylpiperazine, the synthesis would likely involve modifying the parent compound with a linker that can be attached to a fluorescent dye. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.
Table 1: Hypothetical Labeled Probes of this compound
| Probe Type | Label | Potential Application |
| Fluorescent | Fluorescein, Rhodamine, or Cyanine Dyes | In vitro target binding assays, cellular imaging |
| Radiolabeled | ³H, ¹⁴C, or ¹⁸F | In vitro and in vivo receptor occupancy studies, PET imaging |
This table is illustrative and based on general principles, as no specific labeled probes of this compound have been reported.
Design of Affinity Reagents for Proteomic Studies of Target Engagement
Affinity-based proteomics is a powerful approach to identify the protein targets of a small molecule. nih.gov This typically involves immobilizing a derivative of the compound onto a solid support, such as beads or a resin, to create an "affinity matrix." This matrix is then used to "pull down" interacting proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.
The design of an affinity reagent based on this compound would require the synthesis of a derivative with a suitable linker for attachment to the solid support. The position of the linker is critical to ensure that it does not interfere with the compound's binding to its target protein.
Prodrug Strategies for Modulating In Vitro Stability or Cell Permeability in Research Models
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.govnih.gov This strategy is often employed to overcome limitations of the parent drug, such as poor solubility, low cell permeability, or rapid metabolism. rsc.org For in vitro research models, prodrugs can be designed to improve compound stability in culture media or to enhance its uptake by cells.
A potential prodrug of this compound could involve masking a key functional group with a promoiety that is cleaved by cellular enzymes to release the active compound. For example, if the piperazine (B1678402) nitrogen is important for activity, it could be temporarily modified.
Bioorthogonal Chemistry Approaches for In Vitro Conjugation and Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. pitt.edu These reactions are highly specific and efficient, making them ideal for labeling and tracking molecules in vitro and in vivo. nih.gov Common bioorthogonal reactions include the Staudinger ligation and copper-free click chemistry.
To apply this to this compound, a derivative would be synthesized that contains a bioorthogonal handle, such as an azide (B81097) or a strained alkyne. This modified compound could then be introduced to a biological system and subsequently labeled by introducing a probe molecule containing the complementary reactive group. This would allow for real-time visualization of the compound's distribution and interactions.
Advanced Analytical Method Development for Research Applications
Development of LC-MS/MS Methods for Quantitative Analysis in Biological Matrices (in vitro only, e.g., cell lysates)
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 1-(4-Bromophenyl)-2,2-dimethylpiperazine in in vitro biological matrices such as cell lysates. This enables researchers to determine cellular uptake, accumulation, and to perform various mechanistic studies.
The method development for a triple quadrupole LC-MS/MS system would involve the optimization of both chromatographic and mass spectrometric parameters. A reverse-phase C18 column is typically suitable for the separation of arylpiperazine compounds. nih.gov The mobile phase would likely consist of a gradient of an aqueous solution with a small amount of formic acid (for improved ionization) and an organic solvent like acetonitrile (B52724) or methanol.
Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. mdpi.com The precursor ion would be the protonated molecule [M+H]⁺ of this compound. Product ions for quantification and qualification would be determined by fragmentation of the precursor ion in the collision cell.
Table 1: Optimized LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [To be determined based on exact mass] |
| Product Ion (Quantifier, m/z) | [To be determined] |
| Product Ion (Qualifier, m/z) | [To be determined] |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Method validation would be performed to assess linearity, accuracy, precision, and the limit of quantification (LOQ) in the cell lysate matrix.
Application of High-Resolution Mass Spectrometry for Metabolite Identification in In Vitro Systems
Understanding the metabolic fate of this compound in in vitro systems, such as human liver microsomes or hepatocytes, is crucial for interpreting research data. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification of potential metabolites. nih.govnih.gov
Following incubation of the parent compound with a metabolically active in vitro system, samples are analyzed by LC-HRMS. The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of potential metabolites. mdpi.com By comparing the full scan mass spectra of control and incubated samples, unique signals corresponding to metabolites can be identified. Subsequent MS/MS analysis of these signals provides fragmentation patterns that help in the structural elucidation of the metabolites.
Common metabolic pathways for arylpiperazine compounds include hydroxylation, N-dealkylation, and oxidation. nih.gov For this compound, potential metabolites could include hydroxylated derivatives on the phenyl ring or piperazine (B1678402) ring, and N-dealkylation products.
Table 2: Putative Metabolites of this compound Identified by LC-HRMS
| Metabolite ID | Proposed Biotransformation | Measured m/z [M+H]⁺ | Mass Error (ppm) | Retention Time Shift (min) |
| M1 | Monohydroxylation | [Parent + 15.9949] | < 5 | [Slightly earlier than parent] |
| M2 | Dihydroxylation | [Parent + 31.9898] | < 5 | [Earlier than M1] |
| M3 | N-Oxidation | [Parent + 15.9949] | < 5 | [Similar to parent] |
| M4 | Glucuronidation of M1 | [M1 + 176.0321] | < 5 | [Significantly earlier than M1] |
Methodologies for Assessing In Vitro Metabolic Stability (e.g., microsomal stability assays)
The in vitro metabolic stability of a research compound provides an early indication of its potential in vivo half-life. A common method for assessing this is the liver microsomal stability assay. creative-bioarray.comslideshare.net This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. nih.gov
The assay involves incubating this compound at a low concentration (typically 1 µM) with human liver microsomes and the necessary cofactor, NADPH, at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent. The remaining concentration of the parent compound is then quantified using a validated LC-MS/MS method.
The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 3: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.1 ± 4.5 |
| 30 | 35.8 ± 2.9 |
| 45 | 20.5 ± 1.8 |
| 60 | 11.7 ± 1.2 |
| Calculated Parameters | |
| In vitro t½ (min) | [Calculated from the slope] |
| Intrinsic Clearance (µL/min/mg protein) | [Calculated from t½ and assay parameters] |
Advanced Techniques for Purity and Impurity Profiling Relevant to Research Material Quality
Ensuring the purity of the research material is paramount for the reliability and reproducibility of experimental results. A combination of analytical techniques is typically employed for purity and impurity profiling.
High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining the purity of the bulk material. jocpr.com A gradient method with a high-resolution column can separate the main compound from potential process-related impurities and degradation products. The percentage purity is calculated based on the relative peak areas.
For the identification and characterization of any detected impurities, LC-MS is the technique of choice. High-resolution mass spectrometry can provide the accurate mass and elemental composition of the impurities, while MS/MS fragmentation patterns can help in their structural elucidation. This information is critical for understanding the synthetic process and for ensuring the quality of the research compound.
Table 4: Purity and Impurity Profile of a Research Batch of this compound
| Peak ID | Retention Time (min) | Relative Area (%) | Proposed Identity | m/z [M+H]⁺ |
| 1 | 4.8 | 0.15 | Starting Material Impurity | [To be determined] |
| 2 | 5.5 | 99.7 | This compound | [Parent m/z] |
| 3 | 6.2 | 0.10 | Over-brominated Byproduct | [Parent + 78.9183] |
| 4 | 7.1 | 0.05 | Unknown Degradant | [To be determined] |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The efficient and sustainable synthesis of 1-(4-Bromophenyl)-2,2-dimethylpiperazine and its analogs is paramount for enabling extensive biological evaluation. While traditional methods for N-arylation of piperazines exist, future research should focus on developing more advanced and greener synthetic strategies.
Key areas for exploration include:
Palladium- and Copper-Catalyzed Cross-Coupling: Modern advancements in catalysis offer significant improvements over classical methods. Research should be directed towards optimizing Pd-catalyzed Buchwald-Hartwig and Cu-catalyzed Ullmann-Goldberg reactions for the N-arylation of sterically hindered piperazines like the 2,2-dimethyl derivative. mdpi.com These methods often provide higher yields and broader substrate scope. mdpi.com A comparison of common catalytic systems is presented in Table 1.
Nickel-Mediated Amination: Nickel catalysis has emerged as a cost-effective and powerful alternative for C-N bond formation. researchgate.net Future studies could investigate the utility of Ni(0)/2,2'-bipyridine catalyst systems for the selective mono-arylation of the piperazine (B1678402) core, which could be particularly useful for creating unsymmetrical 1,4-diarylpiperazines. researchgate.net
Visible-Light Photoredox Catalysis: This rapidly evolving field offers mild and environmentally friendly reaction conditions. A potential research direction is the development of a visible-light-promoted decarboxylative annulation protocol to construct the piperazine ring itself or to perform the N-arylation step. organic-chemistry.org
Alternative Alkylating Agents: To improve the safety and environmental profile of syntheses that involve modifying the second nitrogen of the piperazine ring, research could explore replacing hazardous alkyl halides with more readily available and less toxic alcohols in N-alkylation reactions. eurekaselect.com
| Catalytic System | Typical Metal/Ligand | Key Advantages | Potential Challenges for 2,2-Dimethylpiperazine |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligands | High efficiency, broad substrate scope, good functional group tolerance. mdpi.com | Steric hindrance from gem-dimethyl group may require specialized, bulky ligands. |
| Ullmann-Goldberg Reaction | Copper / Various Ligands | Lower cost of copper catalyst, effective for specific substrates. mdpi.commdpi.com | Often requires higher reaction temperatures and stronger bases. |
| Nickel-Mediated Amination | Nickel / Bipyridine Ligands | Cost-effective metal, unique reactivity for aryl chlorides. researchgate.net | Catalyst sensitivity and optimization may be required. |
Deeper Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased and holistic view of the compound's mechanism of action. This approach is crucial for understanding the polypharmacology often associated with arylpiperazine derivatives. By treating cells or model organisms with the compound and subsequently analyzing these comprehensive molecular datasets, researchers can map the perturbed signaling pathways, identify downstream effector proteins, and discover potential biomarkers for efficacy or toxicity.
Identification of Novel Biological Targets through High-Throughput Mechanistic Screening
While arylpiperazines are well-known for their activity at G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, the full target space for a specific derivative like this compound remains unknown. nih.gov High-throughput screening (HTS) of large, diverse compound libraries is a cornerstone of modern drug discovery for identifying initial "hits". nih.gov Future work should involve screening libraries of arylpiperazines, including the title compound, against a wide array of biological assays.
Beyond primary screening, advanced techniques in target deconvolution are critical. Methodologies to be explored include:
Affinity Chromatography: Immobilizing a derivative of this compound onto a solid support can be used to "fish" for binding proteins from cell lysates, which can then be identified by mass spectrometry. technologynetworks.com
Cellular Thermal Shift Assays (CETSA): This method assesses target engagement in living cells by measuring changes in protein thermal stability upon ligand binding, offering a powerful way to confirm direct interactions.
Phenotypic Screening followed by Target Identification: Screening the compound in complex cellular or organismal models to identify a desired phenotype (e.g., inhibition of cancer cell growth) can precede efforts to identify the specific molecular target responsible for that effect. nih.gov This approach has the potential to uncover entirely new therapeutic applications for the arylpiperazine scaffold. nih.govmdpi.com
Development of Advanced Computational Models for Predicting Complex Biological Interactions
Computational chemistry provides invaluable tools for rational drug design and for understanding molecular interactions. For the arylpiperazine class, quantitative structure-activity relationship (QSAR) studies and molecular docking have already been employed to model interactions with targets like the 5-HT1A receptor. acs.orgnih.gov
Future computational efforts should focus on:
Advanced Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic nature of the ligand-receptor complex over time, providing deeper insights into the binding mechanism, the role of specific amino acid residues, and how the compound might induce conformational changes in the target protein.
Machine Learning-Enhanced QSAR: Integrating machine learning algorithms can create more predictive QSAR models. nih.gov These models can be trained on existing data for arylpiperazines to better predict the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel derivatives of this compound before their synthesis. researchgate.net
| Modeling Technique | Primary Application | Future Direction/Enhancement |
|---|---|---|
| Molecular Docking | Predicting static binding poses and scoring interactions. frontiersin.org | Incorporate protein flexibility and explicit water molecules for higher accuracy. |
| Traditional QSAR | Correlating physicochemical properties with biological activity. nih.gov | Utilize larger datasets and machine learning algorithms for improved predictive power. researchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-receptor complex. | Employ enhanced sampling techniques to explore longer timescales and rare conformational events. |
Design of Next-Generation Chemical Probes for Enhanced Target Specificity and Imaging
To validate biological targets and visualize their distribution in living systems, it is essential to develop high-quality chemical probes from the this compound scaffold.
Future research in this area should include:
Radiolabeled Imaging Agents: The synthesis of derivatives labeled with positron-emitting (e.g., ¹⁸F, ¹¹C) or single-photon-emitting (e.g., ⁹⁹ᵐTc) isotopes would enable non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govrsc.org Such probes could be used to study the distribution of a specific target in the brain or other organs, providing valuable diagnostic information. nih.gov
Photoaffinity Probes: Incorporating a photoreactive group (like a diazirine) and a "clickable" handle (like an alkyne) into the molecule's structure would create a powerful tool for target identification. unimi.it Upon UV irradiation, these probes form a covalent bond with their target protein, which can then be isolated and identified using click chemistry and proteomic techniques. unimi.it This provides definitive evidence of a direct binding interaction.
Application of Machine Learning and AI in Arylpiperazine Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and enabling the exploration of vast chemical spaces. arxiv.org The application of these technologies to the arylpiperazine class holds immense promise.
Key future applications include:
Generative AI for De Novo Design: AI models can be trained on the structures of known active molecules to generate entirely new arylpiperazine derivatives with optimized properties. frontiersin.org These models can design compounds that are predicted to have high potency for a desired target while simultaneously minimizing predicted off-target activity and toxicity. icmerd.comxjtlu.edu.cn
Predictive Modeling: ML models can be built to predict a wide range of properties, from biological activity against specific targets to pharmacokinetic parameters and potential toxicities, thereby reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com
Accelerating Structure-Activity Relationship (SAR) Analysis: AI can rapidly analyze SAR data from newly synthesized compounds to identify key structural motifs responsible for activity and guide the next round of molecular design more efficiently than manual interpretation. oncodesign-services.com This creates a rapid, iterative design-make-test-analyze cycle that can significantly shorten the lead optimization phase.
Q & A
Q. What synthetic strategies are effective for preparing 1-(4-Bromophenyl)-2,2-dimethylpiperazine, and how can reaction conditions be optimized?
Answer: The synthesis of bromophenyl-substituted piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Key reagents : Aryl halides (e.g., 4-bromophenyl precursors), piperazine cores, and catalysts like Pd for cross-coupling .
- Optimization steps :
- Temperature control : Reactions often proceed at 80–120°C in solvents like DCM or ethanol to balance reactivity and stability .
- Catalyst selection : Palladium-based catalysts improve yield in Suzuki-Miyaura couplings for aryl-piperazine bonds .
- Purification : Column chromatography (e.g., silica gel, 10% MeOH/DCM) or recrystallization (Et₂O/hexane) enhances purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer: Combined spectroscopic and crystallographic methods are critical:
- NMR : H and C NMR identify substituent effects (e.g., bromophenyl deshielding at 7.2–7.6 ppm for aromatic protons) .
- X-ray crystallography : Resolve steric effects from the 2,2-dimethyl group (e.g., dihedral angles between piperazine and aryl rings) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic distributions and reactive sites .
Q. How can structural modifications of this compound enhance biological activity, and what SAR trends are observed?
Answer: Structure-activity relationship (SAR) studies focus on:
- Substituent effects :
- Methodology :
- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) with serial dilution .
- Docking studies : Map interactions with enzymes (e.g., CYP450 isoforms) using AutoDock Vina .
Q. How can conflicting crystallographic and spectroscopic data for piperazine derivatives be resolved?
Answer: Discrepancies often arise from polymorphism or solvent effects. Strategies include:
- Multi-technique validation : Cross-check XRD (e.g., Bruker D8 Quest ) with solid-state NMR to confirm crystal packing .
- Dynamic studies : Variable-temperature NMR detects conformational flexibility (e.g., piperazine ring inversion) .
- DFT refinement : Optimize computational models against experimental data (e.g., R-factor <0.05) .
Example : In , R[F²] = 0.045 indicates high agreement between observed and calculated electron densities, validating the structure .
Q. What strategies mitigate steric hindrance in 2,2-dimethylpiperazine derivatives during functionalization?
Answer:
- Directed metalation : Use bulky bases (e.g., LDA) to deprotonate specific sites .
- Protecting groups : Temporarily shield dimethyl groups with Boc before introducing aryl halides .
- Microwave-assisted synthesis : Accelerate reactions to reduce side-product formation (e.g., 30 min vs. 24 hr conventional) .
Q. How do solvent polarity and pH influence the stability of this compound in solution?
Answer:
- Polar solvents : Acetonitrile or DMF stabilize charged intermediates (e.g., protonated piperazine at pH <3) .
- Degradation pathways : Hydrolysis of the C-Br bond occurs in basic aqueous conditions (t₁/₂ = 48 hr at pH 10) .
- Analytical monitoring : Track stability via HPLC (C18 column, 1 mL/min gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
